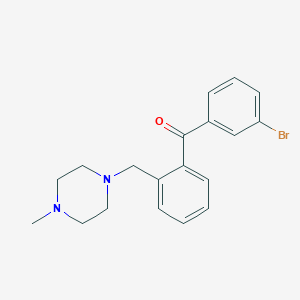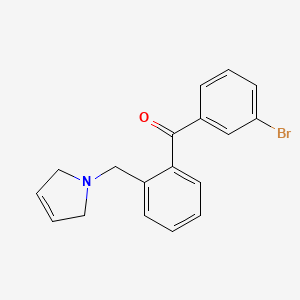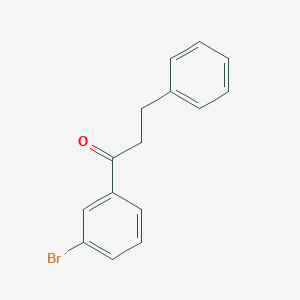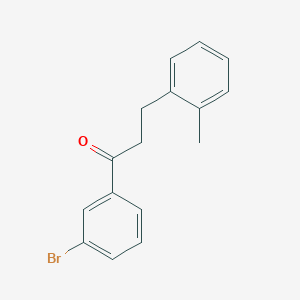![molecular formula C10H22N2 B1293012 N-[1-(aminomethyl)cyclohexyl]-N-ethyl-N-methylamine CAS No. 363626-93-1](/img/structure/B1293012.png)
N-[1-(aminomethyl)cyclohexyl]-N-ethyl-N-methylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Aminomethyl)-N-ethyl-N-methylcyclohexanamine is a compound that belongs to the class of amines It is characterized by the presence of an aminomethyl group attached to a cyclohexane ring, with additional ethyl and methyl substituents on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(aminomethyl)cyclohexyl]-N-ethyl-N-methylamine typically involves the reaction of cyclohexanone with formaldehyde and a secondary amine, such as N-ethyl-N-methylamine. The reaction is carried out under acidic conditions to facilitate the formation of the aminomethyl group. The process can be summarized as follows:
- Cyclohexanone is reacted with formaldehyde in the presence of an acid catalyst to form a hydroxymethyl intermediate.
- The intermediate undergoes a Mannich reaction with N-ethyl-N-methylamine to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Aminomethyl)-N-ethyl-N-methylcyclohexanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: Imines or oximes.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines or amides.
Scientific Research Applications
1-(Aminomethyl)-N-ethyl-N-methylcyclohexanamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of N-[1-(aminomethyl)cyclohexyl]-N-ethyl-N-methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. The ethyl and methyl substituents on the nitrogen atom can modulate the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Cyclohexylamine: A primary amine with a cyclohexane ring.
N-Methylcyclohexylamine: A secondary amine with a methyl group on the nitrogen atom.
N-Ethylcyclohexylamine: A secondary amine with an ethyl group on the nitrogen atom.
Uniqueness: 1-(Aminomethyl)-N-ethyl-N-methylcyclohexanamine is unique due to the presence of both ethyl and methyl substituents on the nitrogen atom, which can influence its chemical reactivity and binding properties
Properties
IUPAC Name |
1-(aminomethyl)-N-ethyl-N-methylcyclohexan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-3-12(2)10(9-11)7-5-4-6-8-10/h3-9,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRJZFGMWHRHSRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C1(CCCCC1)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649217 |
Source


|
| Record name | 1-(Aminomethyl)-N-ethyl-N-methylcyclohexan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
363626-93-1 |
Source


|
| Record name | 1-(Aminomethyl)-N-ethyl-N-methylcyclohexan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

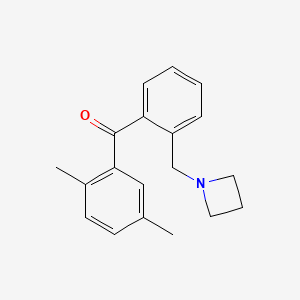

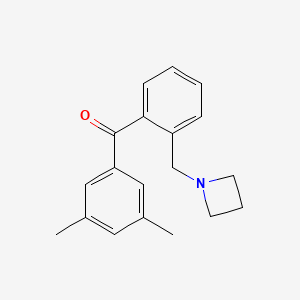

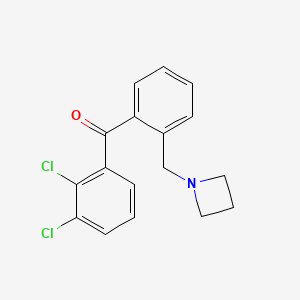
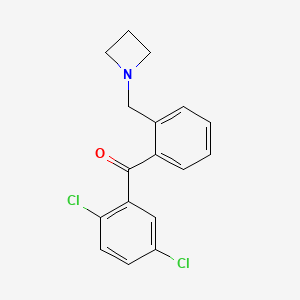
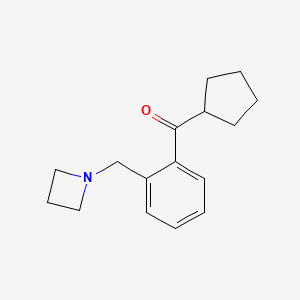
![4'-Bromo-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1292944.png)
